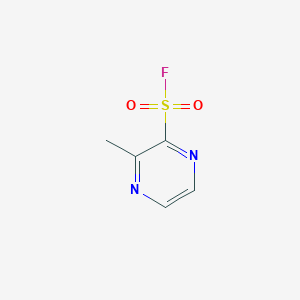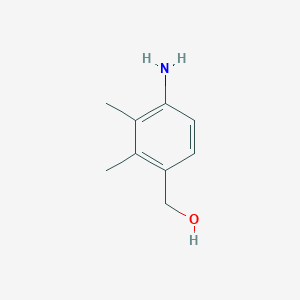
(4-Amino-2,3-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2,3-dimethylphenyl)methanol is an organic compound with a molecular formula of C9H13NO It features a benzene ring substituted with an amino group at the 4-position, two methyl groups at the 2- and 3-positions, and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3-dimethylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (4-Nitro-2,3-dimethylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the direct amination of (2,3-dimethylphenyl)methanol using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The nitro compound is reduced using hydrogen gas and a palladium catalyst in a high-pressure reactor. This method ensures high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: (4-Amino-2,3-dimethylphenyl)acetic acid.
Reduction: (4-Amino-2,3-dimethylphenyl)methane.
Substitution: Derivatives such as (4-Acetamido-2,3-dimethylphenyl)methanol.
Scientific Research Applications
(4-Amino-2,3-dimethylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (4-Amino-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2,3-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(4-Amino-2,3-dimethylphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
(4-Amino-2,3-dimethylphenyl)methane: Lacks the hydroxyl group, making it less polar.
Uniqueness
(4-Amino-2,3-dimethylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its hydroxymethyl group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(4-amino-2,3-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5,10H2,1-2H3 |
InChI Key |
GLBVZYMULIGLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


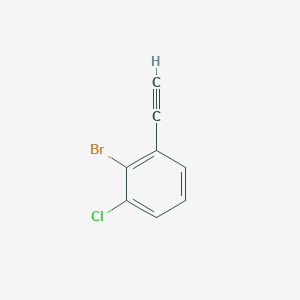
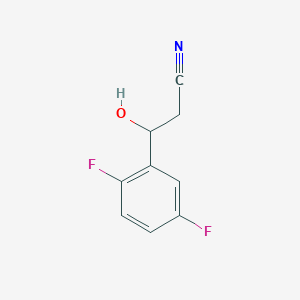
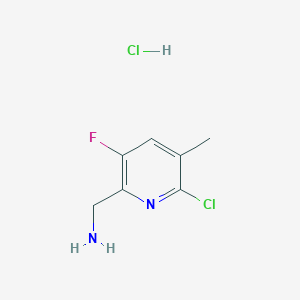
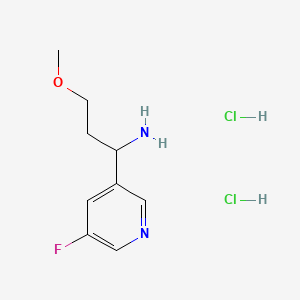
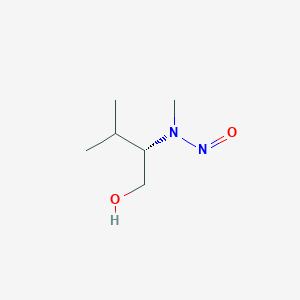
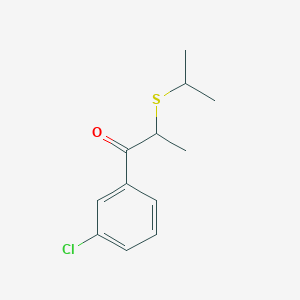
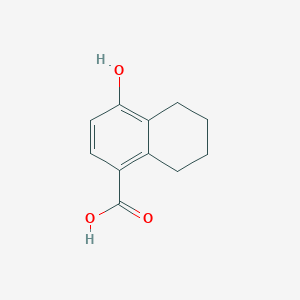
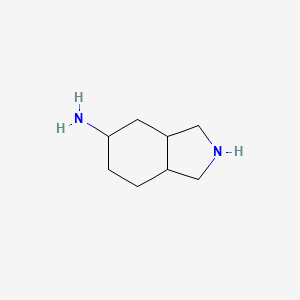
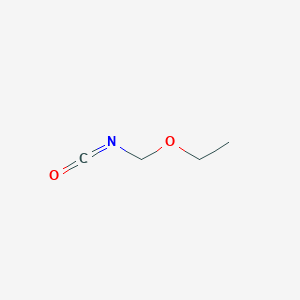

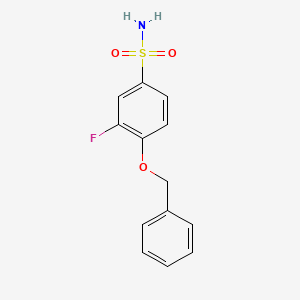
![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)

